molecular formula C20H25ClN2O2 B5864214 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(diethylamino)phenyl]acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(diethylamino)phenyl]acetamide

Cat. No. B5864214
M. Wt: 360.9 g/mol
InChI Key: JCEGMKCMMJFKGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(diethylamino)phenyl]acetamide, commonly known as A-769662, is a potent activator of AMP-activated protein kinase (AMPK). AMPK is a cellular energy sensor that regulates glucose and lipid metabolism, making A-769662 a promising target for the treatment of metabolic diseases such as obesity, type 2 diabetes, and cancer.

Mechanism of Action

A-769662 activates 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(diethylamino)phenyl]acetamide by binding to the γ-subunit of the this compound complex, leading to conformational changes that increase the activity of the kinase. This compound activation by A-769662 results in the phosphorylation of downstream targets involved in glucose and lipid metabolism, including acetyl-CoA carboxylase, HMG-CoA reductase, and glucose transporter 4.
Biochemical and Physiological Effects:
A-769662 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that A-769662 can increase glucose uptake and insulin sensitivity in adipocytes, skeletal muscle cells, and hepatocytes. A-769662 has also been shown to increase fatty acid oxidation and reduce hepatic glucose production. In vivo studies have demonstrated that A-769662 can improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes.

Advantages and Limitations for Lab Experiments

One advantage of A-769662 is its potency and specificity for 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(diethylamino)phenyl]acetamide activation. This allows for precise modulation of this compound activity in vitro and in vivo. However, A-769662 has also been shown to have off-target effects, including inhibition of the mitochondrial respiratory chain and activation of the mTOR pathway. Additionally, A-769662 has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

Future research on A-769662 could focus on optimizing its pharmacokinetic properties to improve its efficacy and reduce off-target effects. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-cancer effects of A-769662 and to explore its potential as a cancer therapy. Finally, the role of A-769662 in other metabolic diseases, such as non-alcoholic fatty liver disease and cardiovascular disease, warrants further investigation.

Synthesis Methods

The synthesis of A-769662 involves a multi-step process starting with the reaction of 4-chloro-3,5-dimethylphenol with sodium hydroxide to form 4-chloro-3,5-dimethylphenoxide. This intermediate is then reacted with 4-(diethylamino)benzaldehyde to form 4-(diethylamino)-2-hydroxybenzaldehyde. The final step involves the reaction of 4-(diethylamino)-2-hydroxybenzaldehyde with N-(chloroacetyl)-N-(2,6-dimethylphenyl)glycine ethyl ester to form A-769662.

Scientific Research Applications

A-769662 has been extensively studied for its potential therapeutic applications in metabolic diseases. In vitro and in vivo studies have shown that A-769662 can improve glucose uptake and insulin sensitivity, increase fatty acid oxidation, and reduce hepatic glucose production. Additionally, A-769662 has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(diethylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O2/c1-5-23(6-2)17-9-7-16(8-10-17)22-19(24)13-25-18-11-14(3)20(21)15(4)12-18/h7-12H,5-6,13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEGMKCMMJFKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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